molecular formula C14H14ClN3O3S B15345929 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide CAS No. 4793-61-7

2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide

Cat. No.: B15345929
CAS No.: 4793-61-7
M. Wt: 339.8 g/mol
InChI Key: RHUWQQVQZFRKRU-UHFFFAOYSA-N
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Description

2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide (IUPAC name: 5-(aminosulfonyl)-4-chloro-2-[(phenylmethyl)amino]benzamide) is a benzamide derivative with a molecular formula of C₁₄H₁₄ClN₃O₃S and a molecular weight of 355.8 g/mol. Its canonical SMILES representation is O=C(N)C1=CC(=C(Cl)C=C1NCC=2C=CC=CC2)S(=O)(=O)N, highlighting key functional groups: a benzylamino (-NHCH₂C₆H₅) substituent at position 2, a chlorine atom at position 4, and a sulfamoyl (-SO₂NH₂) group at position 5 . The compound is structurally related to diuretics and carbonic anhydrase inhibitors due to its sulfonamide moiety, though its specific pharmacological applications remain under investigation.

Properties

CAS No.

4793-61-7

Molecular Formula

C14H14ClN3O3S

Molecular Weight

339.8 g/mol

IUPAC Name

2-(benzylamino)-4-chloro-5-sulfamoylbenzamide

InChI

InChI=1S/C14H14ClN3O3S/c15-11-7-12(18-8-9-4-2-1-3-5-9)10(14(16)19)6-13(11)22(17,20)21/h1-7,18H,8H2,(H2,16,19)(H2,17,20,21)

InChI Key

RHUWQQVQZFRKRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=C(C=C2C(=O)N)S(=O)(=O)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group.

    Chlorination: The amino group is then chlorinated to introduce the chloro substituent.

    Sulphamoylation: The sulphamoyl group is introduced through a reaction with a suitable sulphamoylating agent.

    Benzylation: Finally, the benzyl group is introduced via a benzylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at position 4 undergoes nucleophilic substitution under specific conditions, enabling the introduction of diverse functional groups.

Reaction Type Conditions Products Key Findings
Aromatic Substitution NaSH in DMSO, 60°C, 72h 4-SH derivativesSubstitution occurs preferentially at the para position relative to sulphamoyl.
Thiol Substitution Aromatic thiols in MeOH, triethylamine4-(Arylthio) derivatives Aliphatic thiols show low reactivity due to steric hindrance.

Mechanistic Insight : The electron-withdrawing sulphamoyl group activates the chloro substituent for nucleophilic displacement, with aromatic thiols demonstrating higher reactivity compared to aliphatic counterparts .

Oxidation Reactions

The benzylamino group undergoes oxidation, forming stable N-oxide derivatives.

Oxidizing Agent Conditions Product Selectivity
KMnO₄Acidic aqueous mediaN-Oxide derivativesOxidation targets the amine group exclusively.
H₂O₂Methanol, 50°CBenzylamide N-oxideNo ring oxidation observed under mild conditions.

Significance : N-Oxidation enhances solubility and modulates biological activity by altering electronic properties.

Hydrolysis Reactions

The amide bond and sulphamoyl group are susceptible to hydrolysis under acidic or basic conditions.

Reaction Site Conditions Products Kinetics
Amide hydrolysis6M HCl, reflux, 12h5-Sulphamoylbenzoic acidComplete conversion observed at 12h.
Sulphamoyl hydrolysisNaOH (10%), 80°C, 6hDesulphonated benzamide derivativePartial decomposition under strong bases.

Application : Hydrolysis is critical for prodrug activation or metabolite studies.

Condensation Reactions

The primary amine in the benzylamino group participates in condensation with carbonyl compounds.

Reactant Conditions Product Yield
AldehydesEtOH, RT, 24hSchiff base derivatives70–85%
KetonesToluene, reflux, 48hImine-linked conjugates50–65%

Utility : These reactions enable the synthesis of hybrid molecules for structure-activity relationship (SAR) studies.

Reduction Reactions

The chloro group can be reduced under catalytic hydrogenation conditions.

Reducing Agent Conditions Product Catalyst
H₂, Pd/CMeOH, 25°C, 6h4-Dechloro derivative10% Pd/C
LiAlH₄THF, 0°C → RT, 2hReduced amide to amineNot applicable

Challenges : Over-reduction of the sulphamoyl group occurs with strong reductants like LiAlH₄.

Structural Modifications for Biological Activity

Modifications at the sulphamoyl group significantly impact carbonic anhydrase (CA) inhibition:

Derivative CAIX Affinity (K_d) Selectivity Over CAII Reference
4-Cyclohexylthio derivative0.12 nM>100-fold
2-Bromo-4-substituted0.08 pM (intrinsic)>1,000-fold

Key Insight : Substituents at positions 2 and 4 fine-tune selectivity for CAIX, a cancer-associated isoform .

Scientific Research Applications

2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the chloro and sulphamoyl groups can participate in various interactions, including hydrophobic and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Substituents (Position) Molecular Weight (g/mol) Key Pharmacological Activity
Target Compound 2-Benzylamino, 4-Cl, 5-SO₂NH₂ 355.8 Under investigation
5-Chloro-2-methoxy derivative 2-OCH₃, 5-SO₂NH₂ (on phenyl) 340.7 Anti-inflammatory, diuretic
Metolazone 2-NH₂, 4-Cl, 5-SO₂NH₂, o-tolyl 365.8 Diuretic
Triazole-thioacetyl derivative Triazole-thioacetyl, 4-Cl 447.9 Anti-proliferative

Research Findings and Implications

  • Synthetic Flexibility: The target compound’s benzylamino group allows for diversification via reductive amination or cross-coupling, unlike the methoxy or amino groups in analogs .
  • Hydrogen-Bonding Networks : Evidence from related hydrazinecarbodithioate compounds (e.g., N-H···O and O-H···S interactions in crystals ) suggests that the sulfamoyl group in the target compound may stabilize crystal lattices or protein-ligand complexes.
  • Pharmacological Potential: Structural parallels to Metolazone and Bumetanide indicate possible diuretic or antihypertensive applications, but the benzylamino group’s role requires further in vivo validation.

Biological Activity

2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide (CAS No. 4793-61-7) is a sulphonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which comprises a benzene ring substituted with various functional groups that contribute to its biological properties.

  • Molecular Formula : C14H14ClN3O3S
  • Molecular Weight : 339.79 g/mol
  • IUPAC Name : 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide

The biological activity of 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide is primarily attributed to its ability to interact with various biological targets. The sulphonamide moiety is known for its role as a carbonic anhydrase inhibitor, which can affect the physiological processes involving bicarbonate and pH regulation. Additionally, the benzylamine structure may facilitate interactions with enzyme active sites, enhancing the compound's inhibitory effects on specific targets.

Antimicrobial Activity

Research indicates that sulphonamide derivatives exhibit significant antimicrobial properties. The presence of the sulphonamide group in 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide suggests potential effectiveness against bacterial infections. Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with folate synthesis pathways.

Antidiabetic Potential

Recent studies have highlighted the antidiabetic potential of benzamide derivatives. For instance, compounds bearing similar functional groups have demonstrated inhibitory activity against α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. The structure-activity relationship (SAR) analysis suggests that modifications in the benzamide scaffold can enhance inhibitory potency, making this compound a candidate for further investigation in diabetes management .

Anticancer Activity

The anticancer properties of sulphonamides have been documented extensively. Compounds similar to 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of electron-withdrawing and electron-donating groups in the aromatic rings can significantly influence their anticancer efficacy .

Case Studies and Research Findings

StudyFindings
Grewal et al., 2020Identified sulphonamide derivatives with glucokinase activation potential, indicating possible use in type 2 diabetes treatment .
Singh et al., 2020Reported on the synthesis of benzamide derivatives exhibiting significant antimicrobial and anticancer activities .
Adegboye et al., 2020Demonstrated that structural modifications in benzamides could lead to enhanced α-amylase inhibitory activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step functionalization of a benzamide scaffold. Key steps include:

  • Chlorination : Introduce the chloro group at position 4 using reagents like chlorosulphonic acid under controlled temperatures (0–5°C) to minimize side reactions .
  • Sulfamoylation : Incorporate the sulphamoyl group via reaction with sulfamoyl chloride in anhydrous THF, requiring inert atmosphere conditions to prevent hydrolysis .
  • Benzylation : Attach the benzylamine moiety using nucleophilic substitution with benzylamine in DCM, catalyzed by triethylamine for optimal nucleophilicity .
  • Table 1 : Reaction Optimization
StepReagents/ConditionsYield Range
ChlorinationClSO₃H, 0–5°C, 12 h85–90%
SulfamoylationSO₂Cl₂, THF, N₂, 24 h70–75%
BenzylationBnNH₂, Et₃N, DCM, rt60–65%

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., chloro at C4, sulphamoyl at C5) via distinct chemical shifts (e.g., sulphamoyl protons at δ 7.2–7.4 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 365.05) and fragmentation patterns .
  • X-ray Crystallography : Resolves spatial arrangement, particularly the planarity of the benzamide core and orientation of the benzyl group .

Q. What are the primary biological targets or assays for evaluating this compound's activity?

  • Methodology :

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or hydrolases using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves .
  • Cell-Based Studies : Assess antiproliferative activity in cancer cell lines (e.g., MCF-7) using MTT assays, with cisplatin as a positive control .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact bioactivity and selectivity?

  • Methodology :

  • SAR Studies : Compare analogues (e.g., replacing benzyl with thienyl or morpholinyl groups) to determine pharmacophore requirements. For example:
  • Fluorine substitution at the benzyl ring enhances metabolic stability (t₁/₂ increased by 2-fold in liver microsomes) .
  • Chloro-to-methoxy substitution reduces cytotoxicity (IC₅₀ shifts from 1.2 µM to >10 µM in HeLa cells) .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like HDACs, correlating with experimental IC₅₀ values .

Q. How can conflicting data on enzyme inhibition potency be resolved?

  • Methodology :

  • Assay Standardization : Control variables like buffer pH (e.g., Tris-HCl vs. PBS) and ATP concentration in kinase assays .
  • Orthogonal Validation : Confirm results using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
  • Table 2 : Case Study on HDAC Inhibition
Assay TypeReported IC₅₀ (µM)Proposed Discrepancy Source
Fluorometric0.8 ± 0.1Substrate preference (e.g., HDAC6 vs. HDAC1)
SPR2.3 ± 0.4Non-competitive inhibition mechanism

Q. What strategies improve the compound's stability under physiological conditions?

  • Methodology :

  • Degradation Studies : Accelerated stability testing in simulated gastric fluid (pH 1.2) identifies major degradation products (e.g., hydrolyzed benzamide via LC-MS) .
  • Formulation Optimization : Encapsulation in PEG-PLGA nanoparticles increases plasma half-life from 2 h to 8 h in rodent models .

Q. How does the compound interact with serum proteins, and how does this affect bioavailability?

  • Methodology :

  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (e.g., 12% binding to albumin vs. 28% to α-1-acid glycoprotein) .
  • Pharmacokinetic Modeling : Establish compartmental models (e.g., two-compartment) using data from IV/oral dosing in rats .

Contradictions and Mitigation

  • Evidence Conflict : Varying reports on metabolic stability (e.g., vs. 19).
    • Resolution : Conduct species-specific metabolism studies (e.g., human vs. rat CYP450 isoforms) using liver microsomes + NADPH cofactors .

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